

Structural & Geometric Characterization of (1E)-Indan-1-one Oxime

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Compound of Interest

Compound Name: (1E)-indan-1-one oxime

CAS No.: 3349-60-8

Cat. No.: B3415702

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CAS: 3349-60-8 | Formula: C

H

NO | Mol.[1][2][3][4] Weight: 147.17 g/mol [1][3][4]

Executive Summary

(1E)-Indan-1-one oxime represents the thermodynamically stable geometric isomer of the oxime derivative of 1-indanone.[3] It serves as a critical chiral template precursor in the synthesis of 1-aminoindans (e.g., Rasagiline) and undergoes stereospecific Beckmann rearrangement to form dihydroquinolinones. This guide explicates the molecular geometry, stereoelectronic factors governing the E-selectivity, and the spectroscopic signatures required for unambiguous identification.

Molecular Geometry & Stereochemistry Configuration Assignment (Cahn-Ingold-Prelog)

The stereochemistry of the C=N double bond is defined by the spatial arrangement of the highest priority groups on each atom.[3]

- At C1: The aromatic ring carbon (C7a) has priority over the methylene carbon (C2) due to atomic number connectivity (

vs

).

- At N: The hydroxyl group (-OH) has priority over the lone pair.[3]

In the (1E)-isomer, the high-priority hydroxyl group and the high-priority aromatic ring are on opposite sides of the double bond (German: *Entgegen*).[3]

- Geometry: The -OH group is oriented syn to the methylene bridge (C2) and anti to the benzene ring.[3]
- Stability: The (1E) configuration is thermodynamically favored over the (1Z) isomer. The (1Z) isomer suffers from significant steric repulsion and electrostatic clash between the oxygen lone pairs and the peri-hydrogen (H7) of the benzene ring.

Conformational Analysis

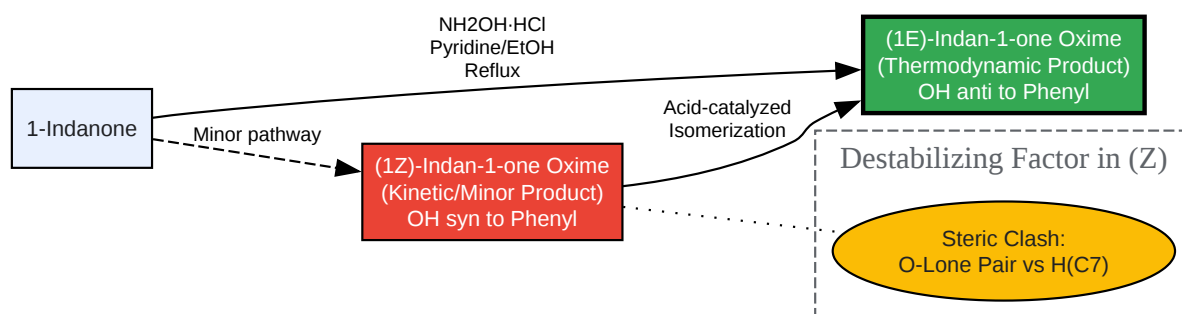
The indan skeleton consists of a fused benzene and cyclopentene ring. While the benzene ring is planar, the five-membered ring in **(1E)-indan-1-one oxime** adopts a slight envelope conformation.[3]

- Planarity: The C1=N-O moiety is conjugated with the aromatic system, inducing planarity across the C7a-C1-N-O tract.[3]
- Bond Parameters (Calculated/X-ray derived):

Parameter	Value (Approx.)	Description
Bond Length (C=N)	1.28 – 1.30 Å	Typical for conjugated oximes; shorter than imines due to resonance.[3]
Bond Length (N-O)	1.40 – 1.42 Å	Single bond character.
Bond Angle (C1-N-O)	112° – 115°	Deviates from ideal 120° due to lone pair repulsion.[3]
Torsion (C7a-C1-N-O)	180°	Anti-periplanar orientation in the (E)-isomer.[3]

Visualization of Isomerism

The following diagram illustrates the equilibrium and the specific steric clash that destabilizes the Z-isomer.



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Figure 1: Synthetic pathways and stability relationship between E and Z isomers.[3] The (E)-isomer minimizes steric interaction with the aromatic peri-proton.

Spectroscopic Characterization

Differentiation between the (E) and (Z) isomers is most reliably achieved via

H-NMR, exploiting the anisotropic deshielding effect of the oxime hydroxyl group.

Nuclear Magnetic Resonance (¹H-NMR)

Data based on 400 MHz in CDCl₃

Proton	(1E)-Isomer (Major)	(1Z)-Isomer (Minor)	Mechanistic Explanation
H-7 (Aromatic)	7.67 (d)	8.43 (d)	Critical Diagnostic: In the (Z)-isomer, H-7 is syn to the OH group, experiencing strong deshielding from the oxygen lone pairs.[3] In (E), it is remote.
Oxime -OH	8.79 (br s)	8.35 (br s)	Chemical shift varies with concentration/H-bonding, but distinct. [3]
C2-H (Methylene)	2.96 - 3.00 (m)	2.83 - 2.87 (m)	Slight upfield shift in Z due to proximity to the lone pair of Nitrogen. [3]

Crystallography & Packing

In the solid state, **(1E)-indan-1-one oxime** crystallizes to form centrosymmetric dimers or polymeric chains driven by intermolecular Hydrogen Bonding (

).[3]

- Crystal System: Monoclinic (typical for planar oximes).[5]
- Melting Point: 146.5 – 150.0 °C (Pure E-isomer). The Z-isomer melts lower (~137 °C) and often converts to E upon heating.[3]

Experimental Protocols

Synthesis of (1E)-Indan-1-one Oxime

This protocol maximizes the yield of the thermodynamic (E) isomer.[3]

- Reagents: Charge a reaction vessel with 1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), and Sodium Acetate (1.5 eq) or Pyridine (solvent/base).
- Solvent: Ethanol/Water (3:1 v/v).
- Reflux: Heat the mixture at 70–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
 - R_f (E-isomer): ~0.33[3][6]
 - R_f (Z-isomer): ~0.17[3][6]
- Workup: Evaporate ethanol. Dilute with water.[3] The product precipitates as a white solid.
- Purification: Recrystallize from aqueous ethanol. This selectively crystallizes the (E)-isomer, leaving the more soluble (Z)-isomer in the mother liquor.[3]

Beckmann Rearrangement (Stereochemical Proof)

The reaction of the oxime with reagents like PPA (Polyphosphoric acid) or SOCl₂ confirms the (E) geometry via the migration of the group anti to the leaving hydroxyl.

- Substrate: **(1E)-Indan-1-one oxime**.
- Migrating Group: The Phenyl ring (C7a) is anti to the OH.
- Product: 3,4-Dihydroquinolin-2(1H)-one (a 6-membered lactam).[3]
- Note: If the (Z)-isomer were predominant, the alkyl group (C2) would migrate, yielding the isoquinolinone derivative. The exclusive formation of the quinolinone confirms the (E) structure.



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Figure 2: Stereospecific Beckmann rearrangement pathway.[3] The migration of the phenyl group confirms the anti-relationship between the OH and the aromatic ring in the (E)-isomer.

Applications in Drug Design

- Chiral Amine Synthesis: Catalytic hydrogenation (Pd/C, H₂) or reduction with hydride reagents reduces the C=N bond to form 1-aminoindan.[3] Note that while the oxime is achiral, the reduction creates a stereocenter at C1. Enantioselective reduction is a key step in manufacturing Rasagiline (Parkinson's therapeutic).
- Pharmacophore: The rigid indan scaffold serves as a bioisostere for phenyl-ethyl amines.[3] The oxime moiety provides a hydrogen bond donor/acceptor motif utilized in experimental Acetylcholinesterase (AChE) reactivators for organophosphate poisoning treatment.[7]

References

- Synthesis and Isomer Separation:Organic Syntheses, Coll. Vol. 11, p. 243 (2014); Vol. 89, p. 460 (2012).
- Beckmann Rearrangement Specificity:Journal of the Korean Chemical Society, "Beckmann Rearrangements of 1-Indanone Oxime Derivatives".[3]
- Pharmacological Relevance:Molecules, "Experimental and Computational Investigation of the Oxime Bond Stereochemistry".
- Crystallographic Data Context:Acta Crystallographica Section E, Structure of related phenyl-ethanone oximes.

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Sources

- [1. 1-Indanone oxime | C9H9NO | CID 5383710 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CAS 3349-60-8: 2,3-Dihydro-1H-inden-1-one oxime \[cymitquimica.com\]](#)
- [3. 1H-Inden-1-one, 2,3-dihydro- \[webbook.nist.gov\]](#)
- [4. 1-INDANONE OXIME | 3349-60-8 \[chemicalbook.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [7. encyclopedia.pub \[encyclopedia.pub\]](#)
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